molecular formula C11H14ClNO2 B1460418 Methyl 3-[(2-chlorobenzyl)amino]propanoate CAS No. 4020-21-7

Methyl 3-[(2-chlorobenzyl)amino]propanoate

Cat. No. B1460418
CAS RN: 4020-21-7
M. Wt: 227.69 g/mol
InChI Key: AFYMYRCGBNJAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(2-chlorobenzyl)amino]propanoate” is a biochemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is also known as β-Alanine, N-[(2-chlorophenyl)methyl]-, methyl ester .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-[(2-chlorobenzyl)amino]propanoate” are not available in the search results. It’s likely that this compound participates in various biochemical reactions, given its use in proteomics research .


Physical And Chemical Properties Analysis

“Methyl 3-[(2-chlorobenzyl)amino]propanoate” has a molecular weight of 227.69 and a molecular formula of C11H14ClNO2 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

The mechanism of action for “Methyl 3-[(2-chlorobenzyl)amino]propanoate” is not specified in the search results. As a biochemical used in proteomics research, it may interact with proteins in specific ways .

Future Directions

The future directions for “Methyl 3-[(2-chlorobenzyl)amino]propanoate” are not specified in the search results. Given its use in proteomics research, it may have potential applications in the study of protein function and interactions .

properties

IUPAC Name

methyl 3-[(2-chlorophenyl)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)6-7-13-8-9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMYRCGBNJAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-chlorobenzyl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(2-chlorobenzyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(2-chlorobenzyl)amino]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(2-chlorobenzyl)amino]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(2-chlorobenzyl)amino]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(2-chlorobenzyl)amino]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(2-chlorobenzyl)amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.